molecular formula C17H15FN4O B7149725 N-(2-ethylpyrimidin-5-yl)-7-fluoro-2-methylquinoline-3-carboxamide

N-(2-ethylpyrimidin-5-yl)-7-fluoro-2-methylquinoline-3-carboxamide

Cat. No.: B7149725
M. Wt: 310.33 g/mol
InChI Key: VCBMVBMVOHLLHK-UHFFFAOYSA-N
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Description

N-(2-ethylpyrimidin-5-yl)-7-fluoro-2-methylquinoline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidine ring, a quinoline ring, and a carboxamide group. The incorporation of fluorine and methyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(2-ethylpyrimidin-5-yl)-7-fluoro-2-methylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-3-16-19-8-13(9-20-16)22-17(23)14-6-11-4-5-12(18)7-15(11)21-10(14)2/h4-9H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBMVBMVOHLLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)NC(=O)C2=C(N=C3C=C(C=CC3=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylpyrimidin-5-yl)-7-fluoro-2-methylquinoline-3-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine under basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling of the Pyrimidine and Quinoline Rings: The final step involves coupling the pyrimidine and quinoline rings through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylpyrimidin-5-yl)-7-fluoro-2-methylquinoline-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-(2-ethylpyrimidin-5-yl)-7-fluoro-2-methylquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-ethylpyrimidin-5-yl)-7-fluoro-2-methylquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-pyrimidinyl)-7-fluoroquinoline-3-carboxamide
  • N-(2-ethylpyrimidin-5-yl)-2-methylquinoline-3-carboxamide
  • N-(2-ethylpyrimidin-5-yl)-7-chloro-2-methylquinoline-3-carboxamide

Uniqueness

N-(2-ethylpyrimidin-5-yl)-7-fluoro-2-methylquinoline-3-carboxamide is unique due to the presence of both fluorine and methyl groups, which enhance its chemical stability and biological activity

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